Phenformin (CAS 114-86-3) is a lipophilic biguanide derivative characterized by a phenethyl side chain, widely procured as a potent research tool for metabolic signaling, oncology, and mitochondrial bioenergetics. While historically utilized as an antidiabetic agent, its current laboratory value lies in its exceptional ability to induce severe cellular energy stress. By acting as a highly potent inhibitor of mitochondrial Complex I and a robust activator of AMP-activated protein kinase (AMPK), phenformin provides researchers with a reliable mechanism to block oxidative phosphorylation (OXPHOS). Its distinct structural profile imparts superior membrane permeability compared to simpler biguanides, making it a critical baseline compound for advanced in vitro and in vivo metabolic modeling [1].
Researchers frequently attempt to use metformin as a generic, low-cost substitute for biguanide-class metabolic inhibition, but this substitution fundamentally fails in many advanced cellular assays. Metformin is highly hydrophilic and strictly depends on the organic cation transporter 1 (OCT1/SLC22A1) for intracellular accumulation, rendering it ineffective in the numerous cancer and primary cell lines that lack sufficient OCT1 expression. Furthermore, metformin typically requires massive millimolar concentrations to achieve mitochondrial Complex I inhibition in vitro, which introduces severe osmotic stress and off-target artifacts. Phenformin’s higher lipophilicity allows it to bypass OCT1 dependency via passive diffusion, achieving profound OXPHOS blockade and AMPK activation at low micromolar concentrations, ensuring assay reproducibility and physiological relevance [1].
High-resolution respirometry studies demonstrate that phenformin is vastly more potent than metformin at inhibiting mitochondrial Complex I. In assays using human peripheral blood mononuclear cells and platelets, metformin requires millimolar concentrations to induce respiratory inhibition, whereas phenformin achieves equivalent blockade at much lower micromolar doses, proving to be approximately 20-fold more potent in platelet models. This massive differential in target engagement ensures that phenformin can reliably shut down oxidative phosphorylation without the need for extreme dosing[1].
| Evidence Dimension | Complex I respiratory inhibition (IC50) |
| Target Compound Data | Phenformin demonstrates high potency with IC50 in the low micromolar range. |
| Comparator Or Baseline | Metformin (IC50 0.45–1.2 mM) |
| Quantified Difference | Phenformin is ~20-fold more potent at inhibiting Complex I respiration. |
| Conditions | High-resolution respirometry in permeabilized and intact human peripheral blood cells. |
Enables robust mitochondrial respiratory chain blockade at low concentrations, avoiding the osmotic stress and off-target artifacts associated with millimolar metformin doses.
The phenethyl side chain of phenformin significantly increases its lipophilicity (LogP ~ -0.84) compared to the dimethyl structure of metformin. While metformin is strictly dependent on the organic cation transporter OCT1 (SLC22A1) for cellular entry, phenformin's lipophilic nature allows it to readily penetrate cell membranes even in OCT1-deficient models. Furthermore, kinetic studies show that phenformin has a profoundly higher affinity for OCT1 (Km = 16 µM) than metformin (Km = 377 µM), yielding an intrinsic clearance rate 2 to 3 times higher [1].
| Evidence Dimension | OCT1 transport affinity (Km) and transporter-independent uptake |
| Target Compound Data | Phenformin Km = 16 µM (plus passive diffusion capability) |
| Comparator Or Baseline | Metformin Km = 377 µM (strictly transporter-dependent) |
| Quantified Difference | Phenformin demonstrates >23-fold higher affinity for OCT1 and maintains uptake in transporter-knockout models. |
| Conditions | Transfected Chinese hamster ovary cell lines and OCT1-deficient cellular models. |
Critical for screening cancer cell lines or engineered tissues that lack functional OCT1 expression, ensuring reliable and uniform intracellular drug delivery.
In comparative oncology models, phenformin demonstrates vastly superior efficacy in reducing cancer cell viability and driving AMPK phosphorylation. In established T cell acute lymphoblastic leukemia (T-ALL) cell lines, phenformin reduced cell viability with an IC50 of 3 to 7 µM. In stark contrast, metformin required approximately 100-fold higher concentrations to achieve the same reduction in viability and AMPK activation. This extreme potency differential makes phenformin the preferred biguanide for modeling severe metabolic stress in tumor microenvironments [1].
| Evidence Dimension | Cell viability reduction (IC50) and AMPK activation |
| Target Compound Data | Phenformin IC50 = 3–7 µM |
| Comparator Or Baseline | Metformin (requires ~100-fold higher concentrations, typically in the mM range) |
| Quantified Difference | Phenformin is ~100-fold more potent in reducing cancer cell viability. |
| Conditions | In vitro viability and phosphorylation assays on established T-ALL cell lines. |
Allows researchers to study AMPK-mediated tumor suppression and metabolic stress pathways at physiologically relevant micromolar concentrations rather than artificial millimolar extremes.
Because phenformin can bypass the requirement for organic cation transporter 1 (OCT1) due to its higher lipophilicity, it is the optimal biguanide for screening anti-tumor metabolic responses in cancer cell lines that inherently lack or have downregulated OCT1 expression. Using metformin in these models often yields false negatives due to poor cellular uptake [1].
In bioenergetic profiling and respirometry assays requiring precise blockade of mitochondrial Complex I, phenformin is preferred over metformin. Its ability to achieve complete respiratory inhibition at low micromolar concentrations prevents the confounding osmotic stress and non-specific toxicity that occur when dosing cells with millimolar levels of metformin [2].
For studies focusing on the downstream effects of AMPK activation—such as mTORC1 inhibition, lipid metabolism regulation, and cellular autophagy—phenformin provides a highly potent, rapid-acting pharmacological trigger. Its ~100-fold greater potency compared to standard biguanides ensures robust kinase phosphorylation, making it an ideal positive control in metabolic signaling panels [3].